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Abstract

2-Ethynylquinoline is a versatile heterocyclic building block of significant interest in medicinal
chemistry and materials science. Its rigid, planar quinoline core, combined with the reactive
terminal alkyne functionality, provides a unique scaffold for the synthesis of a diverse array of
complex molecules. This technical guide provides a comprehensive overview of the chemical
properties of 2-ethynylquinoline, including its synthesis, spectroscopic characterization, and
key chemical reactions. Detailed experimental protocols and quantitative data are presented to
facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

2-Ethynylquinoline is a solid at room temperature with a molecular weight of 153.18 g/mol .[1]
Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of 2-Ethynylquinoline[1]
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Property Value

Molecular Formula Ci1H7N

Molecular Weight 153.18 g/mol

IUPAC Name 2-ethynylquinoline

CAS Number 40176-78-1

Canonical SMILES C#CC1=NC2=CC=CC=C2C=C1

InChl Key KLINCYLWOJPRSX-UHFFFAOYSA-N

Spectroscopic Data

While the specific spectra for 2-ethynylquinoline are not readily available in the public domain,
data for closely related analogs such as 2-chloro-3-ethynylquinoline provide valuable insights
into its expected spectroscopic characteristics.[2]

Table 2: Predicted and Analogous Spectroscopic Data for 2-Ethynylquinoline
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Spectroscopy Predicted/Analogous Data

The ethynyl proton is expected to appear as a
singlet around & 3.5 ppm. The aromatic protons
of the quinoline ring will resonate in the region of
1H NMR 0 7.5-8.4 ppm. For example, in 2-chloro-3-
ethynylquinoline, the ethynyl proton appears at
0 3.49 ppm (s, 1H), and the quinoline protons
are observed between 6 7.56 and 8.34 ppm.[2]

The acetylenic carbons are expected to
resonate around & 79-84 ppm. The quinoline
carbons will appear in the aromatic region (o

13C NMR 116-150 ppm). For 2-chloro-3-ethynylquinoline,
the acetylenic carbons are at  78.9 and 83.4
ppm, and the quinoline carbons are in the range
of 5 116.2-149.2 ppm.[2]

A characteristic C=C stretching vibration is
expected around 2100-2260 cm~1. The =C-H
stretch should appear around 3300 cm~1.
infrared (IR) Aromatic C-H and C=C stretching vibrations will
be present in the 3000-3100 cm~t and 1400-

1600 cm~1 regions, respectively.

Synthesis of 2-Ethynylquinoline

The most common and efficient method for the synthesis of 2-ethynylquinoline is the
Sonogashira cross-coupling reaction.[3] This reaction typically involves the coupling of a 2-
haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a terminal alkyne, often using a
protected alkyne like trimethylsilylacetylene (TMSA) followed by deprotection.[4]

General Experimental Protocol for Sonogashira
Coupling

This protocol is adapted from procedures for similar ethynylquinoline syntheses.[2][5]

Step 1: Sonogashira Coupling of 2-Chloroquinoline with Trimethylsilylacetylene
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e Materials: 2-chloroquinoline, trimethylsilylacetylene (TMSA),
bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz), copper(l) iodide (Cul),
triethylamine (TEA), and an anhydrous solvent such as toluene or THF.

e Procedure:

o To a dry, nitrogen-flushed Schlenk flask, add 2-chloroquinoline (1.0 eq.), Pd(PPhs)2Cl2
(0.02-0.05 eq.), and Cul (0.04-0.10 eq.).

o Add the anhydrous solvent and degassed TEA (2-5 eq.).

o Add TMSA (1.2-1.5 eq.) dropwise to the mixture.

o Heat the reaction mixture to 50-80 °C and stir under a nitrogen atmosphere.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Upon completion, cool the reaction to room temperature, dilute with an organic solvent
(e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

o Wash the filtrate with saturated aqueous ammonium chloride and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude 2-((trimethylsilyl)ethynyl)quinoline by column chromatography on silica
gel.

Step 2: Desilylation to Yield 2-Ethynylquinoline

» Materials: 2-((trimethylsilyl)ethynyl)quinoline, a desilylating agent such as potassium
carbonate or tetrabutylammonium fluoride (TBAF), and a solvent like methanol or THF.

e Procedure:

o Dissolve 2-((trimethylsilyl)ethynyl)quinoline in the chosen solvent.
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o Add the desilylating agent (e.g., K2COs in methanol or TBAF in THF).
o Stir the reaction at room temperature and monitor by TLC.

o Once the reaction is complete, quench with water and extract the product with an organic
solvent.

o Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

o Purify the final product, 2-ethynylquinoline, by column chromatography or
recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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